Methyl 1-phenylethanesulfonate
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Overview
Description
- It appears as a colorless to pale yellow liquid.
- Classified as a sulfonic acid ester, it exhibits good solubility and stability.
Methyl 1-phenylethanesulfonate: (CAS: 883835-57-2) is an organic compound.
Preparation Methods
- The primary synthetic method for Methyl 1-phenylethanesulfonate involves sulfonation reactions.
- For instance, it can be synthesized by reacting styrene with methyl methanesulfonate in the presence of a catalyst.
- Industrial production methods may vary, but the sulfonation route remains common.
Chemical Reactions Analysis
- Common reagents include sulfuric acid, methanesulfonic acid, and Lewis acids.
- Major products include the sulfonated compound itself and its derivatives.
Methyl 1-phenylethanesulfonate: undergoes various reactions, including:
Scientific Research Applications
Organic Synthesis: Used as an intermediate or raw material in organic synthesis.
Pharmaceuticals: May play a role in drug development due to its structural features.
Chemical Industry: Employed in the production of specialty chemicals.
Mechanism of Action
- The exact mechanism of action for Methyl 1-phenylethanesulfonate is context-dependent.
- It may act as a reactive intermediate or participate in specific chemical transformations.
- Molecular targets and pathways would require further investigation.
Comparison with Similar Compounds
- While I don’t have specific data on similar compounds, Methyl 1-phenylethanesulfonate stands out due to its unique combination of sulfonate and ester functionalities.
Remember that safety precautions should be followed when handling this compound. It is generally considered low-toxicity, but direct inhalation, ingestion, or skin contact should be avoided. Proper protective equipment is recommended during use, and storage away from ignition sources and oxidizing agents is essential
Properties
Molecular Formula |
C9H12O3S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
methyl 1-phenylethanesulfonate |
InChI |
InChI=1S/C9H12O3S/c1-8(13(10,11)12-2)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
LYLZSPAGFLGQTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)OC |
Origin of Product |
United States |
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